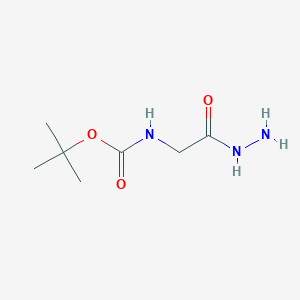

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Description

The exact mass of the compound Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBASTZLTYLEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370850 | |

| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-09-6 | |

| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

An In-Depth Technical Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Glycine Hydrazide)

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis and medicinal chemistry. Commonly known as Boc-glycine hydrazide, this reagent uniquely combines a temporary N-protecting group (Boc) with a highly reactive hydrazide moiety, built upon a stable glycine core. This structure facilitates its use as a versatile linker and a precursor for the synthesis of complex molecular architectures, including peptides and heterocyclic systems. This document, intended for researchers and drug development professionals, will detail the compound's physicochemical properties, provide a robust and validated synthesis protocol with mechanistic insights, explore its principal applications, and outline essential safety and handling procedures.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid at room temperature.[1] The presence of the tert-butoxycarbonyl (Boc) group confers solubility in a range of organic solvents and provides a crucial orthogonal protecting group that is readily cleaved under acidic conditions, a cornerstone of its utility in multi-step synthesis.[2]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Boc-Gly-NHNH2, [[[Hydrazino]carbonyl]methyl]carbamic acid tert-butyl ester | [1][3] |

| CAS Number | 6926-09-6 | [1][4] |

| Molecular Formula | C₇H₁₅N₃O₃ | [1][4] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-98% | [1][4] |

| Storage Conditions | Long-term: -20°C (3 years); Short-term: 2-8°C (2 years) | [1][3] |

Synthesis Protocol and Mechanistic Insights

The most direct and widely adopted synthesis of Boc-glycine hydrazide is the nucleophilic acyl substitution of a corresponding N-Boc-glycine ester with hydrazine hydrate. This method is efficient, high-yielding, and relies on readily available starting materials.

Expert Rationale

The choice of an ester (typically methyl or ethyl) as the starting material is strategic; esters are sufficiently reactive towards strong nucleophiles like hydrazine but are stable enough for easy handling and purification. Methanol or ethanol are preferred solvents as they readily dissolve both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. An excess of hydrazine hydrate is used to ensure the reaction goes to completion by shifting the equilibrium toward the product side.

Validated Step-by-Step Synthesis Protocol

-

Reaction Setup : To a solution of N-Boc-glycine methyl ester (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (approx. 3.0 eq) dropwise at room temperature.

-

Reaction Execution : Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically overnight).[5]

-

Product Isolation : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess hydrazine hydrate.[5]

-

Purification : The resulting crude residue is often a solid or a thick oil. Purify the product by trituration or recrystallization. Grinding the residue with a non-polar solvent such as hexanes or diethyl ether will often yield the product as a white, crystalline solid.[5] The solid can then be collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

-

Characterization : Confirm the product's identity and purity via standard analytical techniques (¹H NMR, Mass Spectrometry) to ensure it meets the required specifications for subsequent applications.

Caption: Synthetic workflow for Boc-glycine hydrazide.

Core Applications in Synthetic Chemistry

The utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

A. Precursor for Heterocyclic Synthesis

The hydrazide moiety is a powerful nucleophile and a classic precursor for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For instance, condensation of Boc-glycine hydrazide with 1,3-dicarbonyl compounds provides a straightforward route to substituted pyrazoles. Similarly, it can be used to synthesize oxadiazoles, triazoles, and other important pharmacophores.

Caption: Key reaction pathways for Boc-glycine hydrazide.

B. Building Block in Peptide Synthesis

In peptide chemistry, C-terminal peptide hydrazides are valuable intermediates.[6] Boc-glycine hydrazide can be coupled to the C-terminus of a resin-bound peptide chain. Following the synthesis, the resulting peptide hydrazide can be used in fragment condensation strategies, such as native chemical ligation, to build larger, more complex proteins. The Boc protecting group is orthogonal to the Fmoc protecting group strategy commonly used in solid-phase peptide synthesis (SPPS), allowing for selective manipulation.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.[8]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid breathing dust. Do not ingest. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]

-

Storage : For maximum shelf-life, the compound should be stored tightly sealed in a cool, dry, dark place, preferably in a freezer at -20°C.[1][3] It should be kept away from strong oxidizing agents and strong bases.[8]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables a broad range of chemical transformations. Its straightforward synthesis, coupled with the orthogonal reactivity of its Boc-protected amine and hydrazide functional groups, secures its role as a fundamental tool for chemists in drug discovery, peptide science, and materials research. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

-

Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Chemsrc. This compound Suppliers. [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ResearchGate. Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. [Link]

-

CSBio. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

ACS Publications. Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. [Link]

-

National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

ChemRxiv. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. [Link]

-

Journal of Al-Nahrain University. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

-

RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6926-09-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 5. TERT-BUTYL N-(1-BENZYL-2-HYDRAZINO-2-OXOETHYL)CARBAMATE | 30189-48-1 [m.chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: CAS 6926-09-6 (Boc-Glycine Hydrazide)

The following technical guide details the chemical properties, synthesis, and critical applications of Boc-Glycine Hydrazide (CAS 6926-09-6), a specialized intermediate in peptide chemistry and drug delivery systems.

A Versatile Building Block for Peptide Therapeutics and Conjugation[1]

Identity & Structural Analysis

CAS Number : 6926-09-6 Chemical Name : tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Common Name : Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) Molecular Formula : C₇H₁₅N₃O₃ Molecular Weight : 189.21 g/mol

Core Utility : This compound serves as a bifunctional linker and building block. It possesses a Boc-protected amine (acid-labile) and a hydrazide moiety (nucleophilic, pH-sensitive). This dual functionality allows it to bridge the gap between solid-phase peptide synthesis (SPPS) and chemoselective bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and peptide ligation strategies.

Physicochemical Properties[2][3][4]

The following data characterizes the compound's behavior in laboratory and manufacturing environments.

| Property | Value | Context for Researchers |

| Appearance | White to off-white crystalline solid | High purity is critical; yellowing indicates oxidation. |

| Melting Point | 111–115 °C | Sharp melting point confirms purity; broad range suggests hydration or degradation. |

| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc | Compatible with standard organic synthesis and SPPS solvents. |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | The hydrazide nitrogen is less basic than an amine, allowing selective reaction at lower pH. |

| Stability | Hygroscopic; Air-sensitive | Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrazide oxidation. |

Synthesis & Manufacturing Protocol

Mechanism : The synthesis involves the nucleophilic attack of hydrazine monohydrate on the carbonyl carbon of a Boc-protected glycine ester (methyl or ethyl). This reaction is favored by the high nucleophilicity of hydrazine (alpha-effect).

Graphviz Diagram: Synthetic Pathway

Caption: Nucleophilic substitution pathway converting Boc-Gly-OMe to Boc-Gly-NHNH₂ via hydrazine hydrate.

Experimental Protocol: Gram-Scale Synthesis

-

Preparation : Dissolve Boc-Gly-OMe (10 mmol) in Methanol (20 mL).

-

Addition : Cool to 0°C. Add Hydrazine hydrate (30 mmol, 3 equiv) dropwise. Note: Excess hydrazine prevents dimer formation.

-

Reaction : Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

-

Workup : Concentrate under reduced pressure to remove MeOH and excess hydrazine.

-

Purification : Recrystallize from EtOAc/Hexane or Ether to yield white crystals.

-

Validation : Verify structure via ¹H-NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.55 (d, 2H, CH₂), 8.9 (s, 1H, NH-NH₂).

Applications in Drug Development

CAS 6926-09-6 is a critical reagent for chemoselective ligation . Its primary value lies in generating hydrazone linkages , which are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0–6.0).

Core Application: pH-Sensitive Linkers for ADCs

In Antibody-Drug Conjugates, the hydrazide group reacts with aldehyde residues (generated on the antibody's glycan chain via periodate oxidation) to form a hydrazone bond.[][2]

Mechanism :

-

Conjugation : Boc-Gly-NHNH₂ + Antibody-CHO

Antibody-C=N-NH-Gly-Boc (Hydrazone). -

Deprotection : Removal of Boc allows attachment of a cytotoxic payload (e.g., Doxorubicin) to the glycine amine.

-

Release : Upon internalization, the acidic endosome hydrolyzes the hydrazone, releasing the drug payload.[]

Graphviz Diagram: Drug Delivery Mechanism

Caption: Mechanism of pH-triggered drug release utilizing the hydrazone linkage derived from Boc-Glycine Hydrazide.

Reactivity & Stability Profile

-

Oxidation Sensitivity : The hydrazide group (-NHNH₂) is reducing. It can be oxidized to an acyl diazenium species by oxidants (e.g., NBS, I₂). This property is utilized in peptide hydrazide ligation to convert the hydrazide into an azide or thioester equivalent.

-

Acid Sensitivity : The Boc group is cleaved by TFA (Trifluoroacetic acid) or HCl/Dioxane. The hydrazide group is generally stable to TFA, allowing selective N-terminal deprotection if needed, though care must be taken to avoid acid-catalyzed hydrolysis of the hydrazide itself if water is present.

-

Aldehyde/Ketone Reactivity : Reacts rapidly with carbonyls to form hydrazones. This reaction is catalyzed by aniline at pH 4.5–6.0.

Handling & Safety (E-E-A-T)

Signal Word : WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |

Storage Protocol :

-

Store in a tightly sealed container at 2–8°C .

-

Protect from light and moisture.

-

Re-test purity (melting point) if stored for >6 months, as hydrazides can slowly degrade to carboxylic acids or symmetric hydrazides.

References

-

Sigma-Aldrich . This compound Product Specification. Retrieved from

-

Thermo Fisher Scientific . Carbonyl-Reactive Crosslinker Chemistry: Hydrazide-Aldehyde Conjugation. Retrieved from

-

BOC Sciences . ADC Linkers: Classification and Conjugation Sites. Retrieved from

-

National Institutes of Health (NIH) . Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC Central. Retrieved from

-

GuideChem . Boc-Glycine hydrazide Chemical Properties and Applications. Retrieved from

Sources

Literature review of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

A Strategic Building Block for Peptide Ligation and Heterocyclic Scaffolds[1]

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) , is a bifunctional molecular scaffold critical to modern peptide chemistry and drug discovery.[1] Unlike simple amino acid derivatives, this molecule possesses a unique "dormant" reactivity: it is stable under standard nucleophilic conditions but can be selectively activated to form powerful electrophiles (acyl azides) or heterocyclic pharmacophores (1,3,4-oxadiazoles).

This guide deconstructs the molecule from a senior application scientist’s perspective, moving beyond basic properties to explore its pivotal role in Hydrazide-Based Native Chemical Ligation (NCL) —a methodology that has revolutionized the synthesis of large proteins—and its utility as a precursor in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Profile

Before integrating this reagent into a workflow, it is essential to understand its physical constraints and stability profile.

| Property | Specification |

| IUPAC Name | tert-Butyl N-(2-hydrazinyl-2-oxoethyl)carbamate |

| Common Name | Boc-Glycine Hydrazide; Boc-Gly-NHNH₂ |

| CAS Number | 6926-07-4 |

| Molecular Formula | C₇H₁₅N₃O₃ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111–115 °C |

| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

Part 2: Validated Synthetic Protocol

Route: Hydrazinolysis of Boc-Glycine Esters

While Boc-Gly-NHNH₂ can be synthesized via coupling agents (EDC/HOBt), the hydrazinolysis of methyl/ethyl esters is the industry standard due to higher atom economy and simpler purification.

The Protocol

Reagents: Boc-Gly-OMe (1.0 equiv), Hydrazine Hydrate (10.0 equiv), Methanol (0.5 M concentration relative to substrate).[1]

-

Preparation: Dissolve Boc-Gly-OMe in anhydrous Methanol at room temperature.

-

Addition: Cool the solution to 0°C. Add Hydrazine Hydrate dropwise.

-

Expert Insight: We use a large excess (10 equiv) of hydrazine not just to drive kinetics, but to strictly prevent the formation of the dimer (Boc-Gly-NH-NH-Gly-Boc).[1] If hydrazine is limiting, the product hydrazide competes with hydrazine for the ester, leading to the symmetrical impurity.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The ester spot (high R_f) should disappear; the hydrazide (lower R_f) will appear.[1]

-

Workup: Evaporate solvent and excess hydrazine under reduced pressure.

-

Caution: Hydrazine is toxic and potentially unstable.[1] Use a high-efficiency trap.

-

-

Purification: Recrystallize from EtOAc/Hexanes or Ether.

Visualization: Synthetic Workflow

Caption: Hydrazinolysis workflow highlighting the critical role of excess hydrazine in suppressing dimerization.

Part 3: Core Application – Peptide Ligation

The "Killer App": Hydrazide-Based Native Chemical Ligation [1]

Boc-Gly-NHNH₂ is not just a building block; it is a thioester surrogate .[1] In the synthesis of large proteins (e.g., modified histones), peptide hydrazides are stable during Solid Phase Peptide Synthesis (SPPS) but can be activated post-cleavage.

The Mechanism[2][3]

-

Latency: The hydrazide is unreactive toward amines at neutral pH.[1]

-

Activation: Treatment with NaNO₂ in acidic buffer converts the hydrazide into an Acyl Azide .[1]

-

Thiolysis: An exogenous thiol (e.g., MPAA) attacks the acyl azide, displacing the azide group to form a Thioester .[4]

-

Ligation: This in-situ thioester undergoes Native Chemical Ligation (NCL) with an N-terminal Cysteine peptide to form a native amide bond.[1]

Expert Insight: This method, pioneered by Liu and Fang, allows researchers to bypass the instability of pre-formed thioesters during SPPS.

Visualization: Ligation Mechanism

Caption: The activation pathway from stable hydrazide to reactive thioester for protein synthesis.

Part 4: Medicinal Chemistry & Heterocycle Synthesis[8][10][12]

Beyond peptides, Boc-Gly-NHNH₂ is a primary scaffold for synthesizing 1,3,4-oxadiazoles , a privileged structure in medicinal chemistry (often used as a bioisostere for esters or amides to improve metabolic stability).

Protocol for Oxadiazole Formation:

-

Acylation: React Boc-Gly-NHNH₂ with an acid chloride (R-COCl) to form the diacylhydrazine intermediate (Boc-Gly-NH-NH-CO-R).[1]

-

Cyclodehydration: Treat the intermediate with a dehydrating agent such as POCl₃ or Burgess Reagent .[1]

-

Result: Formation of the 2,5-disubstituted-1,3,4-oxadiazole ring.[1][5]

Note: The Boc group is acid-labile.[1][6] If POCl₃ is used, the Boc group may be cleaved. For Boc-retention, milder dehydrating conditions (e.g., TsCl/Et₃N) are preferred.[1]

Part 5: Analytical Validation (QC)

To ensure the integrity of your material before use, verify against these parameters:

-

TLC: R_f ~0.3–0.4 (DCM/MeOH 9:1).[1] Visualize with Ninhydrin (weak) or PMA stain.[1]

-

1H NMR (DMSO-d6, 400 MHz):

References

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011).[7] Protein Chemical Synthesis by Ligation of Peptide Hydrazides.[1][3][4][7][8] Angewandte Chemie International Edition, 50(34), 7645-7649.[1] [1]

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][3][4] Nature Protocols, 8(12), 2483-2495.[1]

-

Somu, R. V., et al. (2006). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors.[1] Journal of Medicinal Chemistry, 49, 6614-6620.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

PubChem Compound Summary. (n.d.). This compound (CID 2782062).[1] [1]

Sources

- 1. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Synthesis Pathway for tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Common Name: Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) CAS Registry Number: 6928-85-4

Executive Summary

This technical guide details the synthesis of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate, a critical intermediate in peptide chemistry. It serves as a "masked" C-terminal activator, allowing for the subsequent generation of peptide azides (via nitrosylation) for fragment condensation or native chemical ligation.

The protocol prioritizes the Hydrazinolysis of Ester route over direct amidation. This approach offers superior atom economy, simplified purification, and avoids the use of racemization-prone coupling reagents. The primary technical challenge—preventing the formation of the symmetric diacylhydrazine dimer—is addressed through strict stoichiometric control.

Strategic Route Selection

The "Gold Standard": Ester Hydrazinolysis

The most robust pathway involves the nucleophilic attack of hydrazine on a Boc-glycine ester (methyl or ethyl).

-

Mechanism: Nucleophilic Acyl Substitution (

). -

Why this route?

-

Purity: The byproduct is an alcohol (methanol/ethanol), which is easily removed.

-

Selectivity: Avoids the activation of the carboxylic acid, which can lead to

-acyl isourea intermediates and potential side reactions. -

Scalability: The reaction proceeds under mild conditions and requires no chromatography for purification in most cases.

-

Alternative: Direct Amidation (Not Recommended)

Direct coupling of Boc-Gly-OH with hydrazine using DCC or EDC is possible but suboptimal.

-

Drawback: Requires handling of urea byproducts (dicyclohexylurea).

-

Risk: Higher probability of forming the symmetric dimer (Boc-Gly-NH-NH-Gly-Boc) due to the high local concentration of activated species.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the attack of the hydrazine nucleophile on the carbonyl carbon of the ester.

Figure 1: Mechanistic flow of the hydrazinolysis reaction.

Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Boc-Gly-OMe | Substrate | 1.0 | Methyl ester is preferred over Ethyl for faster kinetics.[1] |

| Hydrazine Hydrate | Reagent | 3.0 - 5.0 | CRITICAL: Excess required to suppress dimer formation. |

| Methanol (MeOH) | Solvent | N/A | Anhydrous grade preferred but not strictly required. |

| Diethyl Ether | Anti-solvent | N/A | Used for precipitation/crystallization. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OMe (10 mmol) in Methanol (30 mL). Ensure complete dissolution at room temperature (20–25°C).

-

Reagent Addition: Add Hydrazine Hydrate (30–50 mmol, 3–5 equiv) dropwise to the stirring solution.

-

Expert Insight: Do not dump the hydrazine in all at once if working on a large scale (>50g), as the reaction is slightly exothermic.

-

-

Reaction: Stir the mixture at room temperature.

-

Duration: Typically 12–24 hours.

-

Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (

) should disappear, and the hydrazide spot (

-

Phase 2: Workup & Purification[2]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C. A viscous oil or semi-solid will remain.

-

Azeotropic Removal (Critical Step): To remove excess hydrazine hydrate (which has a high boiling point), add Toluene (20 mL) to the residue and re-evaporate. Repeat this step 2–3 times.

-

Why? Toluene forms a positive azeotrope with water and helps co-evaporate hydrazine, ensuring the final product is not contaminated with toxic reducing agents.

-

-

Crystallization:

-

Dissolve the residue in a minimal amount of warm Methanol or Ethyl Acetate.

-

Slowly add Diethyl Ether or Hexanes until turbidity is observed.

-

Cool at 4°C overnight.

-

-

Isolation: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.

Process Control & Troubleshooting

Logic for Dimer Suppression

If the ratio of Hydrazine to Ester is low (e.g., 0.5:1 or 1:1), the product (Boc-Gly-NHNH₂) acts as a nucleophile and attacks a second molecule of Boc-Gly-OMe.

Solution: Maintaining a high concentration of free hydrazine ensures that the ester is statistically more likely to encounter a hydrazine molecule than a product molecule.

Workflow Diagram

Figure 2: Operational workflow for synthesis and purification.

Characterization & Quality Control

Verify the identity of the product using the following parameters.

| Method | Expected Signal / Result |

| Appearance | White crystalline solid.[3] |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | ESI-MS: Calculated |

| Melting Point | Typically 110–115°C (Verify against specific batch; impurities lower this significantly). |

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a sensitizer. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

-

Waste Disposal: Quench excess hydrazine in the waste stream using dilute bleach (sodium hypochlorite) carefully before disposal, or follow specific institutional hazardous waste protocols for reducing agents.

-

Boc-Gly-NHNH2: While generally considered low toxicity, hydrazides can be reactive. Avoid inhalation of dust.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Boc stability and hydrazinolysis conditions).

- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text for peptide hydrazide synthesis).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link] (Establishes the utility of Boc chemistry).

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link] (Discusses Boc-amino acid derivatives and purification).

Sources

Solubility Profile and Process Chemistry of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS: 6926-09-6), commonly known as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂), is a critical intermediate in peptide synthesis, specifically utilized in the hydrazide activation strategy for native chemical ligation and as a privileged scaffold in medicinal chemistry.[1][2]

This technical guide provides a definitive analysis of its solubility landscape, moving beyond simple "soluble/insoluble" binaries to explore the operational solubility required for synthesis, purification, and downstream applications. We synthesize physicochemical principles with empirical process data to offer a self-validating guide for researchers.

Part 1: Physicochemical Identity & Mechanism

To predict solubility behavior, one must understand the competing forces within the molecule. Boc-Gly-NHNH₂ is an amphiphilic construct:

-

Hydrophobic Domain: The tert-butyl carbamate (Boc) group provides significant lipophilicity, driving solubility in organic solvents like ethyl acetate and dichloromethane.

-

Hydrophilic Domain: The hydrazide (-CONHNH₂) tail is a potent hydrogen bond donor and acceptor, creating high affinity for polar protic solvents (methanol) and aprotic polar solvents (DMSO).

| Property | Value |

| IUPAC Name | This compound |

| Common Name | Boc-Glycine hydrazide |

| CAS Number | 6926-09-6 |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 111–115 °C |

Part 2: Solubility Landscape

The following data categorizes solvents based on their utility in processing Boc-Gly-NHNH₂. This data is derived from standard synthesis protocols where concentrations of 50–100 mg/mL are typical.

Table 1: Operational Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF | Very High | Primary solvents for stock solutions and biological assays. Solubilizes >100 mg/mL easily. |

| Polar Protic | Methanol, Ethanol | High | Preferred solvents for synthesis (hydrazinolysis) and recrystallization. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction and as a reaction medium for subsequent coupling. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | The standard solvent for liquid-liquid extraction. Solubility decreases significantly at low temperatures (0°C). |

| Ethers | Diethyl Ether, THF | Moderate | Soluble in THF; sparingly soluble in Diethyl Ether (often used to precipitate impurities). |

| Alkanes | Hexane, Pentane | Insoluble | Critical Antisolvent. Used to trituruate oils into solids or induce crystallization. |

| Aqueous | Water | Low to Moderate | pH-dependent. Solubility increases at lower pH (protonation of hydrazide), but risk of Boc-deprotection exists below pH 4. |

Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection logic based on process requirements. Green nodes indicate optimal solubility; Yellow nodes indicate purification systems utilizing differential solubility.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating . If the physical changes described (dissolution upon heating, precipitation upon cooling) do not occur, the purity of the starting material should be questioned.

Protocol A: Gravimetric Solubility Check (Quick Validation)

Use this to verify solvent suitability before scaling up.

-

Weigh 10 mg of Boc-Gly-NHNH₂ into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the target solvent (e.g., Ethyl Acetate).

-

Vortex for 30 seconds.

-

Observation: If clear, solubility is >100 mg/mL .

-

-

If undissolved, add solvent in 100 µL increments until clear.

-

Calculation: Solubility (mg/mL) = 10 mg / Total Vol (mL).

-

Protocol B: Purification via Trituration (The "Hexane Grind")

This method exploits the compound's insolubility in alkanes to remove non-polar impurities and trace hydrazine hydrate.

Context: After synthesizing Boc-Gly-NHNH₂ from Boc-Gly-OMe and hydrazine hydrate in methanol, the reaction mixture is concentrated to a residue. This residue often contains excess hydrazine (toxic) and unreacted ester.

Step-by-Step Workflow:

-

Concentration: Evaporate the methanol reaction solvent completely under reduced pressure (Rotavap) at 40°C. You will obtain a sticky white paste or oil.

-

Solvent Addition: Add Hexane (or Pentane) to the residue (approx. 10 mL per gram of product).

-

Mechanical Stress: Vigorously scratch the side of the flask with a spatula or sonicate.

-

Transformation: The sticky oil should transform into a loose, white powder suspended in hexane.

-

Filtration: Filter the solid through a sintered glass funnel. Wash the cake with cold hexane (2x).

-

Drying: Dry under high vacuum to remove trace hexane.

Protocol C: Recrystallization (High Purity)

For analytical grade material (MP > 111°C).

-

Dissolution: Dissolve crude Boc-Gly-NHNH₂ in a minimum amount of boiling Ethyl Acetate .

-

Cloud Point: Add Hexane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Clarification: Add a few drops of hot Ethyl Acetate to clear the solution again.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

-

Harvest: Collect crystals by filtration.

Part 4: Critical Application Context

Hydrazide Activation (Azide Coupling)

In peptide synthesis, Boc-Gly-NHNH₂ is often converted to an azide (Boc-Gly-N₃) for coupling.

-

Solvent Choice: The reaction is typically performed in DMF or THF at -20°C using tert-butyl nitrite.

-

Why Solubility Matters: If the hydrazide is not fully dissolved before nitrite addition, the reaction will be heterogeneous, leading to incomplete conversion and potential side reactions (e.g., formation of amides).

-

Recommendation: Ensure the hydrazide is fully dissolved in DMF (approx. 0.1 M concentration) before cooling the reaction vessel to -20°C.

Part 5: Process Workflow Visualization

The following diagram details the standard synthesis and purification pipeline, highlighting where solubility changes drive the process.

Figure 2: Synthesis and purification workflow. The transition from Methanol (soluble) to Hexane (insoluble) is the key purification step.

References

-

ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

-

MedChemExpress. (n.d.). This compound Product Information. Retrieved from [4]

-

BOC Sciences. (n.d.). Boc-Glycine Hydrazide Technical Data. Retrieved from

-

CymitQuimica. (n.d.). Boc-Glycine Hydrazide Safety and Solubility Data. Retrieved from

-

PubChem. (n.d.).[7] Compound Summary for this compound. Retrieved from

Sources

- 1. reagent grade, ≥98% (GC/titration), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 6926-09-6: Boc-Glycine hydrazide | CymitQuimica [cymitquimica.com]

- 3. lobachemie.com [lobachemie.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | C6H8O7.H2O | CID 22230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile & Handling of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

CAS Number: 6926-09-6 Synonyms: Boc-Glycine hydrazide, Boc-Gly-NHNH₂, N-(tert-Butoxycarbonyl)glycine hydrazide Molecular Formula: C₇H₁₅N₃O₃ Molecular Weight: 189.21 g/mol [1][2]

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a critical intermediate in peptide chemistry, specifically utilized as a precursor for Native Chemical Ligation (NCL) via the hydrazide ligation method. While the tert-butoxycarbonyl (Boc) group provides robust amine protection against bases and nucleophiles, the hydrazide moiety introduces specific vulnerabilities to oxidation and aldehydes.

This guide details the physicochemical stability of Boc-Gly-NHNH₂, delineating the mechanistic pathways of degradation (acidolysis, oxidation, and thermal decomposition) and providing validated protocols for storage, handling, and quality control.

Chemical Structure & Intrinsic Vulnerabilities

The molecule possesses two distinct reactive termini that dictate its stability profile:

-

N-Terminus (Boc-Carbamate): A urethane linkage stable to basic and nucleophilic conditions but highly sensitive to anhydrous acids (TFA, HCl/Dioxane) and elevated temperatures (>80°C).

-

C-Terminus (Acyl Hydrazide): A nucleophilic center distinct from amides. It is stable to moderate acid/base but highly susceptible to oxidative dehydrogenation and condensation with carbonyls (hydrazone formation).

Diagram 1: Structural Reactivity & Degradation Pathways

The following diagram maps the degradation logic, highlighting the divergence between acidic and oxidative stress.

Caption: Mechanistic divergence of degradation. Acid/Heat targets the Boc group; Oxidants target the Hydrazide.

Degradation Mechanisms

Acidolysis (Premature Deprotection)

The Boc group is removed via an E1-like elimination mechanism under acidic conditions.

-

Trigger: Exposure to strong acids (TFA, HCl) or prolonged exposure to acidic buffers (pH < 4.0).

-

Mechanism: Protonation of the carbamate oxygen is followed by the cleavage of the tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas and CO₂.

-

Impact: Loss of amine protection, leading to polymerization or side reactions during peptide coupling.

Oxidative Instability (The "Hidden" Risk)

Unlike simple amides, acyl hydrazides are reducing agents.

-

Trigger: Atmospheric oxygen (slow), peroxides in solvents (ethers/THF), or metal ions (Cu²⁺, Fe³⁺).

-

Mechanism: The hydrazide (-NH-NH₂) is oxidized to an acyl diazene intermediate (-CO-N=NH). This species is highly reactive and unstable, often decomposing into the carboxylic acid or reacting with other nucleophiles.

-

Visual Indicator: Samples may turn yellow or orange upon significant oxidation.

Hygroscopicity & Hydrolysis

While the amide bond connecting the hydrazine is relatively stable to hydrolysis, the compound is hygroscopic.

-

Risk: Absorbed water facilitates hydrolysis at extreme pH and promotes hydrazone formation if any aldehydes (e.g., acetone vapor in the lab) are present.

Stability Data & Storage Protocols

Table 1: Stability Profile Under Stress Conditions

| Condition | Stability Rating | Observed Degradation Products | Recommendation |

| Solid, -20°C (Desiccated) | Excellent | None (>2 years) | Primary storage method. |

| Solid, +25°C (Ambient) | Good | Slow oxidation over months | Short-term transit only. |

| Solution (DMSO/DMF) | Moderate | Oxidation to diazene/dimers | Use fresh; do not store >24h. |

| Solution (Water/Buffer) | Poor | Hydrolysis / Oxidation | Prepare immediately before use. |

| Acidic Solvents (TFA) | None | Gly-NHNH₂ (Deprotected) | Avoid unless deprotection is intended. |

| Presence of Acetone | None | Isopropylidene hydrazone | Strictly avoid acetone in glassware cleaning. |

Storage Protocol

-

Temperature: Store lyophilized powder at -20°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

-

Container: Amber glass vials with Teflon-lined caps to minimize light exposure and moisture ingress.

-

Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

Experimental Protocols for Quality Control

Analytical HPLC Method

To quantify purity and detect the "free amine" (deprotected) impurity or oxidized species.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm .

-

Retention Logic:

-

Gly-NHNH₂ (Free amine): Elutes near void volume (very polar).

-

Boc-Gly-NHNH₂ (Target): Elutes mid-gradient.

-

Oxidized Dimers: Typically elute later (more hydrophobic).

-

Forced Degradation Stress Test

Perform this validation if using a batch older than 12 months.

-

Control: Dissolve 1 mg in 1 mL Methanol. Inject immediately.

-

Acid Stress: Dissolve 1 mg in 1 mL 50% TFA/DCM. Wait 30 mins. Neutralize. Inject. (Expect disappearance of peak).

-

Oxidative Stress: Dissolve 1 mg in 1 mL water containing 3% H₂O₂. Incubate 1 hour. Inject. (Expect new peaks/dimers).

Diagram 2: QC Decision Workflow

Caption: Quality Control decision tree for assessing batch viability.

Safety & Handling (GHS)

Based on standard safety data for Boc-amino acid hydrazides.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

MedChemExpress. (2024). This compound Product Datasheet. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from

- Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779.

- Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides for the total synthesis of protein therapeutics." Nature Protocols, 8, 2483–2495. (Detailed handling of peptide hydrazides).

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanism of Boc acidolysis).[5]

Sources

Technical Monograph: tert-Butyl 2-hydrazino-2-oxoethylcarbamate (Boc-Glycine Hydrazide)

[1]

Executive Summary

tert-Butyl 2-hydrazino-2-oxoethylcarbamate , commonly known as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) , is a pivotal intermediate in peptide chemistry and bioconjugation.[1] It serves as a protected hydrazine "warhead" capable of undergoing highly specific ligation reactions. Its primary utility lies in the Honzl-Rudinger peptide synthesis method , where it acts as a precursor to acyl azides for racemization-free coupling, and in hydrazone ligation , a chemoselective strategy for functionalizing aldehydes and ketones in complex biomolecules. This guide provides a rigorous analysis of its physiochemical properties, synthetic pathways, and application protocols.

Molecular Identity & Physiochemical Profile

Boc-Glycine Hydrazide combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a nucleophilic hydrazide moiety.[1] This dual functionality allows for orthogonal deprotection strategies and site-specific reactivity.

Table 1: Physiochemical Constants

| Property | Specification |

| Systematic Name | tert-Butyl 2-hydrazino-2-oxoethylcarbamate |

| Common Name | Boc-Glycine Hydrazide; Boc-Gly-NHNH₂ |

| CAS Number | 6926-09-6 |

| Molecular Formula | C₇H₁₅N₃O₃ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 111 – 115 °C [1, 2] |

| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water; Insoluble in Hexane |

| pKa (Hydrazide) | ~3.0 (conjugate acid of terminal amine) |

| Storage | -20°C (Long-term), Hygroscopic |

Structural Analysis

The molecule features a central glycine backbone.[1] The N-terminus is capped by a Boc group, stable to bases and nucleophiles but cleavable by strong acids (TFA/HCl). The C-terminus is modified into a hydrazide (-CONHNH₂). The hydrazide nitrogen atoms exhibit distinct nucleophilicity: the terminal nitrogen (

Synthetic Routes & Production

The industrial and laboratory standard for synthesizing Boc-Gly-NHNH₂ involves the hydrazinolysis of Boc-Glycine esters . Direct coupling of hydrazine to the free acid (Boc-Gly-OH) using carbodiimides is possible but less efficient due to potential dimerization.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. Hydrazine hydrate attacks the carbonyl carbon of the ester (e.g., Boc-Gly-OMe), displacing the methoxide leaving group.

Equation:

Experimental Protocol: Synthesis of Boc-Gly-NHNH₂

This protocol is optimized for high purity and yield (>85%).

-

Preparation: Dissolve Boc-Glycine Methyl Ester (Boc-Gly-OMe) (10 mmol) in Methanol (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (50 mmol, 5 eq) dropwise over 10 minutes. Note: Excess hydrazine prevents the formation of the symmetrical dihydrazide dimer.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir overnight (12–16 hours).

-

Work-up: Evaporate the solvent and excess hydrazine under reduced pressure (Rotary Evaporator).

-

Purification: The residue is often a viscous oil or semi-solid. Triturate with Diethyl Ether or Hexane to induce crystallization.

-

Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.

Visualization: Synthesis Workflow

Chemical Reactivity & Functional Applications

Boc-Gly-NHNH₂ is a versatile "switch" molecule. Depending on the conditions, it can serve as a stable linker or an activated acyl donor.

A. Hydrazone Ligation (Bioconjugation)

Under mildly acidic conditions (pH 4.5–6.0), the terminal amine of the hydrazide reacts with aldehydes or ketones to form a hydrazone linkage .

-

Application: Labeling glycoproteins (oxidized sialic acids) or conjugating drugs (e.g., Doxorubicin) via pH-sensitive linkers that release the drug in acidic endosomes [3].

-

Stability: The resulting acyl-hydrazone is stable at physiological pH but hydrolyzes at pH < 5.0.

B. Conversion to Acyl Azide (Peptide Coupling)

This is the historical "azide method" for peptide synthesis. The hydrazide is converted to an acyl azide using nitrous acid.

-

Mechanism: The hydrazide reacts with

(generated in situ from -

Utility: Acyl azides react with amines to form peptide bonds without significant racemization, making this ideal for fragment condensation.

-

Curtius Rearrangement Risk: If heated, the acyl azide can rearrange to an isocyanate. This is suppressed by keeping the reaction cold (<0°C).

Visualization: Reactivity Pathways

Handling, Stability & Safety (SDS Summary)

While Boc-Glycine Hydrazide is a valuable tool, it requires specific handling protocols to maintain integrity and ensure safety.

Stability[2][3][4][5]

-

Hygroscopicity: The hydrazide group can absorb moisture. Store in a desiccator.

-

Oxidation: Sensitive to strong oxidants. Prolonged exposure to air may lead to slow degradation.

-

Shelf Life: >2 years if stored at -20°C under inert atmosphere (Ar/N₂).

Hazard Profile (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis and transfers in a fume hood to avoid inhaling dust or hydrazine vapors.

References

-

ResearchGate. (2014). Synthesis of glycine Boc-hydrazide and Doxorubicin Conjugates. Retrieved February 8, 2026, from [Link]

An In-Depth Technical Guide to the Discovery and History of Boc-Protected Hydrazides for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group for hydrazides marked a pivotal moment in synthetic organic chemistry, profoundly impacting peptide synthesis and the development of complex nitrogen-containing molecules. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic applications of Boc-protected hydrazides. We will delve into the foundational principles of the Boc group's utility, detail robust synthetic protocols for the preparation of the cornerstone reagent, tert-butyl carbazate, and illuminate its versatile role in modern drug discovery and development through case studies in the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs). This document is designed to serve as an in-depth resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both historical context and practical, field-proven insights.

The Genesis of a Workhorse: Discovery and Historical Context

The story of Boc-protected hydrazides begins with the broader development of the tert-butoxycarbonyl (Boc) protecting group. The simple yet elegant concept of temporarily masking a reactive amine functionality with a sterically hindered, acid-labile group revolutionized the art of peptide synthesis.

The Pioneering Work of Carpino

The first synthesis of tert-butyl carbazate (also known as Boc-hydrazine), the foundational Boc-protected hydrazide, was reported by Louis A. Carpino in 1957.[1] This discovery was an extension of his broader work on new protective groups for nitrogen.[1] Carpino's initial synthesis involved the use of sodium tert-butoxide, carbon sulfide, and methyl iodide.[2] While groundbreaking, this method was fraught with challenges for broader application, including expensive reagents and long reaction times, which limited its scalability.[2]

Evolution of Synthetic Methodologies

Recognizing the limitations of the initial route, the scientific community sought more practical and scalable methods for the production of tert-butyl carbazate. A significant advancement came with the use of phenyl chloroformate and tert-butanol to generate tert-butyl phenyl carbonate, which was then reacted with hydrazine.[3] This two-step process offered improved yields and was more amenable to larger-scale preparations.[4]

However, the most significant breakthrough for the widespread availability and use of Boc-hydrazine was the development of a method utilizing di-tert-butyl dicarbonate (Boc anhydride) and hydrazine hydrate.[2] This approach, which is now the industry standard, offers high yields, operational simplicity, and is suitable for industrial-scale production.

Synthesis of tert-Butyl Carbazate: A Comparative Overview

The choice of synthetic route for tert-butyl carbazate often depends on the desired scale, available starting materials, and economic considerations. Here, we compare the historical and modern methods and provide a detailed protocol for the currently favored industrial process.

Comparison of Synthetic Routes

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Carpino's Original Method (1959) | Sodium tert-butoxide, CS₂, CH₃I, Hydrazine | Proof-of-concept | Expensive reagents, long reaction times, not scalable[2] | Low |

| Phenyl Carbonate Method | Phenyl chloroformate, tert-butanol, Hydrazine | Higher yields than the original method, more scalable | Involves toxic phenyl chloroformate | 89-97% (second step)[4] |

| Boc Anhydride Method | Di-tert-butyl dicarbonate (Boc₂O), Hydrazine hydrate | High yield, cost-effective, simple procedure, scalable[2] | Exothermic reaction requires careful temperature control | 77% and higher[4] |

Industrial Synthesis of tert-Butyl Carbazate using Boc Anhydride

This protocol is optimized for a laboratory scale but is based on principles applied in industrial production.

Experimental Protocol

Materials:

-

Hydrazine hydrate (e.g., 100 kg)

-

Isopropyl alcohol (128 kg)

-

Di-tert-butyl dicarbonate (Boc₂O) (100 kg)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

Reaction Setup: In a suitable reactor, charge hydrazine hydrate and isopropyl alcohol. Begin agitation and cool the mixture to approximately -5 °C.

-

Addition of Boc Anhydride: In a separate vessel, dissolve Boc anhydride in isopropyl alcohol. Slowly add this solution to the cooled hydrazine hydrate mixture while maintaining the internal temperature below 0 °C. This addition can take several hours for large quantities.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up:

-

Distill off the isopropyl alcohol.

-

Add dichloromethane to the residue, followed by anhydrous sodium sulfate to remove any water.

-

Stir at room temperature for 2 hours, then filter off the sodium sulfate.

-

Wash the filter cake with dichloromethane and combine the filtrates.

-

-

Crystallization and Isolation:

-

Distill the dichloromethane from the filtrate.

-

Add n-hexane to the residue and stir to dissolve.

-

Transfer the solution to a crystallization vessel and cool to -5 °C to induce crystallization.

-

The resulting white solid is collected by centrifugation or filtration and dried under vacuum to yield tert-butyl carbazate.

-

Causality Behind Experimental Choices:

-

Low-Temperature Addition: The reaction between Boc anhydride and hydrazine is exothermic. Maintaining a low temperature during the addition of Boc anhydride is crucial to prevent side reactions, such as the formation of the di-Boc protected hydrazine, and to ensure safety.

-

Solvent Choice: Isopropyl alcohol is a suitable solvent for both reactants. Dichloromethane is used during the work-up for its ability to dissolve the product while being immiscible with the aqueous phase, facilitating separation. n-Hexane is an excellent anti-solvent for the final product, promoting crystallization and yielding a high-purity solid.

Caption: Synthesis of tert-Butyl Carbazate from Boc Anhydride.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of tert-butyl carbazate is essential for its safe handling, storage, and application.

| Property | Value |

| Appearance | White to off-white crystalline solid or lumps[5] |

| Melting Point | 39-42 °C (lit.)[3][6] |

| Boiling Point | 63-65 °C at 0.1 mmHg (lit.)[3][6] |

| Solubility | Soluble in ethanol and methanol[3][5][7] |

| Molecular Formula | C₅H₁₂N₂O₂[1][5] |

| Molecular Weight | 132.16 g/mol [1][5][8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl group and signals for the NH and NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the hydrazine moiety and a strong C=O stretching band for the carbamate group.

The Boc Group in Action: Deprotection and Mechanism

The utility of the Boc group lies in its facile cleavage under acidic conditions, while remaining stable to most bases and nucleophiles.[9]

Deprotection Protocol

The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

General Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 25-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Applications in Drug Discovery and Development

Boc-protected hydrazides are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their ability to serve as a protected hydrazine synthon allows for the construction of complex nitrogen-containing scaffolds.

Synthesis of Heterocyclic Compounds

5.1.1. Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are prevalent in many marketed drugs due to their diverse biological activities. Boc-hydrazide can be used in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds, followed by cyclization.

General Protocol for Pyrazole Synthesis:

-

Hydrazone Formation: React tert-butyl carbazate with a 1,3-dicarbonyl compound in a suitable solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone.

-

Cyclization: Heat the hydrazone intermediate, which will undergo intramolecular cyclization to form the pyrazole ring.

-

Deprotection: Remove the Boc group under acidic conditions to yield the final pyrazole.

5.1.2. 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles with a broad spectrum of pharmacological activities.[10] A common synthetic route involves the cyclodehydration of N-acylhydrazides, which can be prepared using Boc-hydrazide.

General Protocol for 1,3,4-Oxadiazole Synthesis:

-

Acylation: Acylate tert-butyl carbazate with a carboxylic acid or its derivative (e.g., acid chloride or ester) to form the corresponding N-Boc-N'-acylhydrazide.

-

Cyclodehydration: Treat the N-Boc-N'-acylhydrazide with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to effect cyclization to the 1,3,4-oxadiazole ring.[10]

-

Deprotection (if necessary): The Boc group may be cleaved during the cyclization step depending on the reaction conditions, or it can be removed in a subsequent step.

Key Intermediate in API Synthesis

5.2.1. Vandetanib

Boc-hydrazide is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of thyroid cancer.[9] Its role is to introduce a protected hydrazine moiety that is later elaborated into the final drug structure.

5.2.2. Sitagliptin

While not a direct precursor in the most common routes, intermediates derived from Boc-protected amino acids are crucial in the synthesis of Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes. The principles of Boc protection and deprotection are central to the synthesis of the chiral β-amino acid core of the molecule.

Safety and Handling

tert-Butyl carbazate is a flammable solid and is harmful if swallowed or in contact with skin.[8] It is also moisture-sensitive.[3][5] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

Conclusion

From its initial discovery by Carpino to its current status as an indispensable reagent in organic synthesis, the journey of Boc-protected hydrazides is a testament to the power of strategic molecular design. The development of efficient and scalable synthetic routes for tert-butyl carbazate has made this versatile building block readily accessible, fueling innovation in peptide synthesis, heterocyclic chemistry, and drug discovery. The principles of Boc protection and deprotection are fundamental concepts for any synthetic chemist, and the applications of Boc-hydrazide continue to expand as new and more complex molecular targets are pursued. This guide has provided a comprehensive overview of the history, synthesis, and application of Boc-protected hydrazides, offering a valuable resource for researchers and professionals dedicated to advancing the chemical and pharmaceutical sciences.

References

- CN102911084A - Preparation method of tert-butyl carbazate - Google P

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2464. (URL: [Link])

-

Improved Process For Synthesis Of Sitagliptin And Intermediates Thereof - Quick Company. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). (URL: [Link])

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (2021). (URL: [Link])

-

tert-Butyl Carbazate (N-Boc-Hydrazine) - MDPI. (2022). (URL: [Link])

-

T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2 - Fengchen. (URL: [Link])

-

Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2. (URL: [Link])

-

tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem. (URL: [Link])

- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

- CN101823986A - Preparation method for tert-butyl carbazate - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 3. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]

- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 7. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 8. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. mdpi.com [mdpi.com]

Theoretical & Experimental Characterization of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

A Technical Guide for Computational Chemists and Synthetic Biologists

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and experimental study of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (commonly referred to as Boc-Glycine Hydrazide or Boc-Gly-NHNH₂ ; CAS: 6926-09-6).

As a critical intermediate in peptide synthesis—specifically in Native Chemical Ligation (NCL) and the formation of biologically active Schiff base scaffolds —this molecule bridges the gap between protected amino acid stability and hydrazide nucleophilic reactivity. This guide details the Density Functional Theory (DFT) protocols required to predict its electronic behavior, validates these predictions against experimental synthesis data, and maps its utility in drug discovery.

Part 1: Molecular Architecture & Theoretical Framework

Structural Geometry & Conformational Analysis

The core structure consists of a glycine linker flanked by a tert-butoxycarbonyl (Boc) protecting group and a hydrazide moiety.[1] Theoretical studies must account for the rotational freedom of the N-Cα and Cα-C bonds (phi/psi angles equivalent), which dictates the molecule's ability to form intramolecular hydrogen bonds.

-

Boc Group: Acts as a steric bulk, influencing the cis/trans conformation of the carbamate bond.

-

Hydrazide Group (-CONHNH₂): The terminal amine is a potent nucleophile (alpha-effect), while the carbonyl oxygen acts as a hydrogen bond acceptor.

Computational Workflow (DFT Protocol)

To accurately model the reactivity descriptors (HOMO/LUMO) and vibrational spectra, the following computational workflow is recommended. This protocol aligns with standard studies on hydrazide derivatives.

Recommended Level of Theory:

-

Optimization: DFT/B3LYP

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen and Nitrogen).

-

Solvation Model: PCM (Polarizable Continuum Model) using Methanol or Water to mimic synthetic conditions.

Figure 1: Standardized workflow for the computational characterization of Boc-Gly-NHNH₂.

Part 2: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The chemical stability and optical properties of Boc-Gly-NHNH₂ are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the hydrazide nitrogen lone pairs and the carbamate oxygen. This confirms the site of nucleophilic attack (e.g., on aldehydes).

-

LUMO Location: Typically distributed over the carbonyl anti-bonding orbitals (

). -

Chemical Hardness (

): A large HOMO-LUMO gap indicates a "hard" molecule, stable against spontaneous decomposition but reactive toward specific "hard" electrophiles.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, guiding the prediction of non-covalent interactions (docking).

| Region | Color Code | Electrostatic Nature | Interaction Potential |

| Hydrazide (-NH₂) | Blue/Green | Positive/Neutral | H-Bond Donor (Attacks Electrophiles) |

| Carbonyl Oxygens | Red | Negative | H-Bond Acceptor (Binds Metals/Protons) |

| Boc-Methyls | Yellow/Green | Neutral | Hydrophobic Interactions |

Part 3: Experimental Validation & Synthetic Protocols

To validate theoretical models, the molecule must be synthesized and characterized. The following protocol is the industry standard for high-purity Boc-Gly-NHNH₂.

Synthesis Protocol

Reaction: Hydrazinolysis of Boc-Glycine Methyl Ester. Mechanism: Nucleophilic acyl substitution where hydrazine displaces the methoxy group.

Step-by-Step Methodology:

-

Starting Material: Dissolve 10.0 mmol of Boc-Gly-OMe (Boc-Glycine Methyl Ester) in 30 mL of Methanol (MeOH).

-

Reagent Addition: Add Hydrazine Hydrate (N₂H₄·H₂O) in excess (approx. 30-50 mmol) dropwise at 0°C to prevent uncontrolled exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot (

) should disappear, replaced by a lower -

Work-up: Evaporate the solvent under reduced pressure. The excess hydrazine is removed via co-evaporation with ethanol or ether.

-

Purification: Recrystallize the resulting white solid from Ethyl Acetate/Hexane.

Spectroscopic Data for Validation

Compare these experimental values against calculated (scaled) DFT frequencies.

-

Melting Point: 112–115 °C (Indicates high purity).

-

IR Spectrum (KBr):

- : N-H stretching (Hydrazide/Carbamate).

- : C=O stretching (Amide I).

- : N-H bending (Amide II).

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.38 (s, 9H, Boc-tBu).

-

3.55 (d, 2H,

-

4.20 (s, 2H,

-

9.00 (s, 1H,

Part 4: Applications in Drug Design & Ligation

Boc-Gly-NHNH₂ is not just an intermediate; it is a scaffold for "Click Chemistry" and corrosion inhibition.

Schiff Base Formation (Drug Discovery)

The terminal amino group (

-

Antimicrobial Activity: Chelation with metal ions (

, -

Anticancer Agents: Intercalation into DNA.

Native Chemical Ligation (NCL)

In peptide synthesis, the hydrazide group serves as a "cryptic" thioester.

-

Activation: The hydrazide is oxidized (using

) to an Acyl Azide . -

Thiolysis: The azide reacts with a thiol to form a thioester.

-

Ligation: The thioester reacts with an N-terminal cysteine of another peptide fragment.

Figure 2: Synthetic utility of Boc-Glycine Hydrazide in medicinal chemistry and peptide synthesis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate. Source:[Link]

-

ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of hydrazide derivatives (Analogous Methodology). Source:[Link]

-

Org. Synth. General Procedures for Hydrazide Synthesis from Esters. Source:[Link]

Sources

Methodological & Application

Use of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate in peptide synthesis

Application Note: High-Efficiency Native Chemical Ligation Using tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Executive Summary

This application note details the strategic utilization of This compound (commonly referred to as Boc-Glycine Hydrazide or Boc-Gly-NHNH₂ ) in advanced peptide synthesis. While traditional Native Chemical Ligation (NCL) relies on unstable C-terminal thioesters, peptide hydrazides have emerged as robust "thioester surrogates."[1]

Boc-Gly-NHNH₂ serves as a critical building block for introducing a C-terminal glycine hydrazide moiety. It is particularly valuable in convergent protein synthesis where peptide segments are synthesized, purified, and subsequently activated for ligation. This guide provides a validated workflow for the incorporation, activation, and ligation of glycine-hydrazide terminated peptides, ensuring high fidelity and racemization-free protein assembly.

Technical Background & Mechanism

The "Cryptic" Thioester Strategy

Direct synthesis of peptide thioesters via Fmoc-SPPS is challenging due to the lability of the thioester bond to piperidine (used for Fmoc deprotection).[2] Peptide hydrazides solve this by being:

-

Stable to both Fmoc and Boc SPPS conditions.

-

Stable to cleavage cocktails (TFA/scavengers).

-

Activatable only under specific oxidative conditions (

, acidic pH).

Mechanistic Pathway

The utility of Boc-Gly-NHNH₂ relies on the conversion of the stable hydrazide into a reactive acyl azide, which is then thiolyzed in situ to form a thioester.[2] This thioester undergoes standard NCL with an N-terminal cysteine peptide.[2][3][4]

Figure 1: Mechanistic pathway of hydrazide-based Native Chemical Ligation.[1][4][5][6] The hydrazide acts as a stable precursor that is chemically orthogonal to standard synthesis conditions until activation.

Strategic Advantages

| Feature | Alkyl Thioesters (Traditional) | Peptide Hydrazides (Using Boc-Gly-NHNH₂) |

| SPPS Compatibility | Poor (Requires special linkers/resins) | Excellent (Compatible with Fmoc & Boc) |

| Shelf Stability | Low (Hydrolysis prone) | High (Indefinitely stable as solid) |

| Synthesis Route | Complex (Safety-catch linkers) | Simple (Standard amide coupling) |

| Solubility | Variable | High (Hydrazide improves solubility) |

| Racemization | Risk during synthesis | Negligible (Activation is racemization-free) |

Experimental Protocols

Protocol A: Solution-Phase Incorporation of Boc-Gly-NHNH₂

Use Case: Functionalizing a protected peptide fragment (Peptide-COOH) to create a ligation-ready C-terminal hydrazide.

Reagents:

-

Protected Peptide-COOH (Side chains protected, C-term free)

-

Boc-Gly-NHNH₂ (1.2 equivalents)

-

HATU (1.1 equivalents)

-

DIEA (N,N-Diisopropylethylamine) (2.5 equivalents)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add HATU (1.1 eq) and DIEA (2.5 eq). Stir for 2 minutes to activate the carboxylic acid.

-

Coupling: Add Boc-Gly-NHNH₂ (1.2 eq) to the mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS for the disappearance of the starting material.

-

Work-up: Precipitate the peptide in ice-cold diethyl ether or water (depending on solubility). Centrifuge and wash 2x with ether.

-

Global Deprotection: Treat the dried solid with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This removes side-chain protectors and the Boc group on the hydrazide, yielding H-Peptide-Gly-NHNH₂ .

-

Note: The hydrazide moiety is stable in TFA.

-

Protocol B: Activation and Ligation (The "Liu Method")

Use Case: Ligating the purified H-Peptide-Gly-NHNH₂ to an N-terminal Cysteine peptide.

Reagents:

-

Buffer A: 6M Guanidine[2][3]·HCl, 0.2M Na₂HPO₄, pH 3.0 (Acidic/Oxidation Buffer).

-

Buffer B: 6M Guanidine[2]·HCl, 0.2M Na₂HPO₄, pH 7.0 (Ligation Buffer).

-